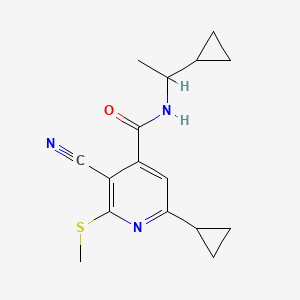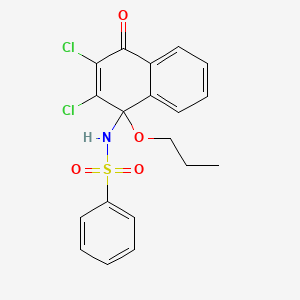
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide often involves the use of bromine as a cyclic reagent, resulting in isolated yields. For instance, derivatives have been synthesized through reactions that yield significant herbicidal activity, demonstrating the chemical's potential in agricultural applications (Liu et al., 2007).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of thiadiazole derivatives. These studies reveal details such as crystal system, space group, and unit cell parameters, contributing to our understanding of the compound's geometric configuration (Liu et al., 2007).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, novel bi-heterocyclic propanamides have been synthesized, showing promising activity against enzymes such as urease, alongside minimal cytotoxicity (M. Abbasi et al., 2020).
Physical Properties Analysis
The synthesis and structural characterization of thiadiazole derivatives, including 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, involve elemental analysis and spectroscopic techniques (IR, 1H and 13C NMR, and mass spectra), highlighting the importance of these methods in elucidating the compound's physical properties (Ali M. M. Mohamed et al., 2020).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are often explored through their biological activities, such as anticancer potential. Studies have found that certain derivatives exhibit significant anticancer activity, which is a critical aspect of their chemical property analysis (Sobhi M. Gomha et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Activities
A study by Sravya et al. (2019) reports the synthesis of 1,3,4-thiadiazol-2-amine derivatives, including compounds structurally related to 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. These compounds demonstrated significant antioxidant activity, surpassing that of standard ascorbic acid, and promising anti-inflammatory activity Sravya et al..
Fungicidal Activity
Chen, Li, and Han (2000) synthesized 1,3,4-thiadiazole derivatives as potential fungicides. Their study focused on fungicidal activity against rice sheath blight, a major disease affecting rice in China, indicating the potential agricultural applications of such compounds Chen, Li, & Han.
Antimicrobial and Cytotoxic Activities
Dawbaa et al. (2021) synthesized novel propanamide derivatives, including structures related to this compound, and investigated their antimicrobial activity. Some compounds displayed significant antibacterial activity, while others exhibited anticandidal effects against specific fungi. Additionally, certain derivatives showed cytotoxic activity against human leukemia cells and mouse embryonic fibroblast cells Dawbaa et al..
Anticancer Potential
Karakuş et al. (2018) prepared benzenesulfonamide derivatives related to this compound and evaluated their anticancer activity. They found significant activity against human colorectal carcinoma and human cervix carcinoma cell lines, highlighting the potential of these compounds in cancer research Karakuş et al..
Molecular Aggregation Studies
Matwijczuk et al. (2016) conducted a study on the aggregation behavior of compounds, including this compound, in different solvents. Their research contributes to understanding the physicochemical properties of such compounds, which is crucial for their potential applications in various scientific fields Matwijczuk et al..
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the interest in related compounds for their urease inhibitory activities , it would be interesting to explore whether 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide exhibits similar activities.
Wirkmechanismus
Target of Action
It is known that thiadiazole derivatives, which include 2-chloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, have been studied for their interaction with various biological targets .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The good liposolubility of thiadiazole derivatives, attributed to the presence of the sulfur atom, suggests they may have favorable pharmacokinetic properties .
Result of Action
It is known that thiadiazole derivatives can display various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests they may be influenced by the cellular environment .
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-3(7)5(11)8-6-10-9-4(2)12-6/h3H,1-2H3,(H,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEJDEQJFVLHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)
![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)
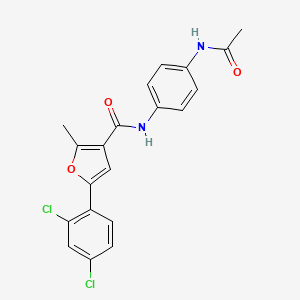
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)
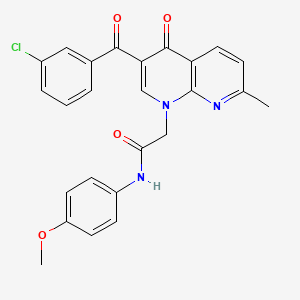
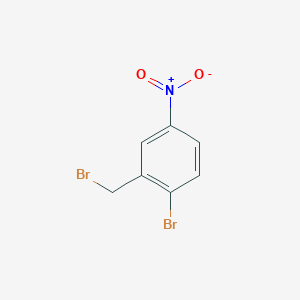
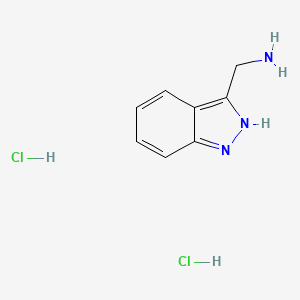
![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)
